![molecular formula C19H13F2N3O2S2 B2862667 2,5-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-39-3](/img/structure/B2862667.png)
2,5-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H13F2N3O2S2 and its molecular weight is 417.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bond interactions . This interaction results in the inhibition of PI3Kα, PI3Kγ, and PI3Kδ with a nanomolar IC50 value .
Biochemical Pathways
The inhibition of PI3K by the compound affects the PI3K signaling pathway, which plays a crucial biological function in the process of cell growth, survival, proliferation, and differentiation . This pathway has been proven to be an important target for tumor-targeted therapy .
Result of Action
The result of the compound’s action is the inhibition of the PI3K signaling pathway. This inhibition can lead to the suppression of cell growth, survival, proliferation, and differentiation, which are crucial processes in the development of cancer .
Biochemical Analysis
Biochemical Properties
The compound interacts with PI3Ks, a group of enzymes involved in cellular functions . It has shown potent inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values, which is approximately 10-fold higher than that of PI3Kβ . This indicates that 2,5-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has a strong affinity for these enzymes and can effectively inhibit their activity.
Cellular Effects
The inhibition of PI3Ks by this compound can have profound effects on various types of cells and cellular processes. PI3Ks play a key role in cell signaling pathways, gene expression, and cellular metabolism . Therefore, the inhibition of these enzymes can influence cell function in significant ways.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with PI3Ks, leading to their inhibition . This inhibition can result in changes in gene expression and cellular metabolism, as PI3Ks are involved in these processes.
Properties
IUPAC Name |
2,5-difluoro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O2S2/c1-11-13(18-23-16-6-3-9-22-19(16)27-18)4-2-5-15(11)24-28(25,26)17-10-12(20)7-8-14(17)21/h2-10,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPUYLDDXVSQLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-N-methyl-4-{[1-(4-methylbenzenesulfonyl)piperidin-3-yl]formamido}but-2-enamide](/img/structure/B2862584.png)
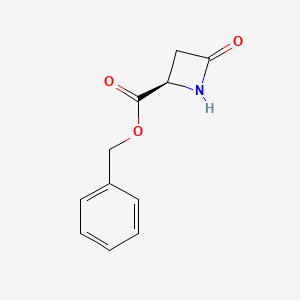

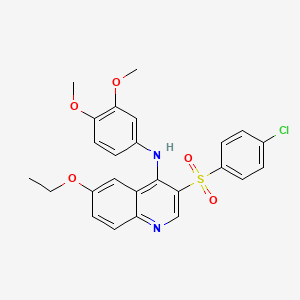
![3,5-dimethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isoxazole-4-sulfonamide](/img/structure/B2862590.png)
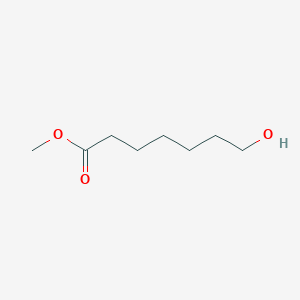
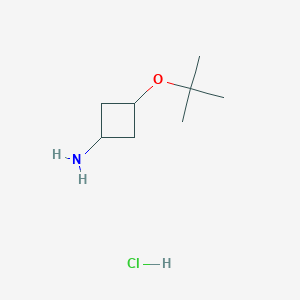
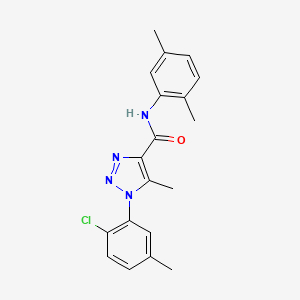
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2862598.png)
![3-methyl-6-(3-nitrophenyl)-N-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2862600.png)
![(2,3-Difluorophenyl)methyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2862601.png)
![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]propan-1-one](/img/structure/B2862604.png)
![N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2862605.png)
![4-(dimethylsulfamoyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}benzamide](/img/structure/B2862607.png)
